2-(4-bromo-3-fluorophenoxy)-N-methylacetamide
Overview
Description
2-(4-bromo-3-fluorophenoxy)-N-methylacetamide is an organic compound that features a bromine and fluorine-substituted phenoxy group attached to an N-methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-fluorophenoxy)-N-methylacetamide typically involves the reaction of 4-bromo-3-fluorophenol with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-fluorophenoxy)-N-methylacetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Products include oxidized derivatives of the phenoxy group.
Reduction: Products include reduced derivatives of the phenoxy group.
Hydrolysis: Products include 4-bromo-3-fluorophenol and N-methylacetamide.
Scientific Research Applications
2-(4-bromo-3-fluorophenoxy)-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials.
Biological Studies: It can be used in studies to understand the interaction of fluorinated and brominated compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-fluorophenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluorophenol: A precursor in the synthesis of 2-(4-bromo-3-fluorophenoxy)-N-methylacetamide.
2-Fluoro-4-methoxybenzoylchloride: Another fluorinated compound with different functional groups.
3-Fluoro-4-bromoaniline: A similar compound with an amine group instead of an amide.
Uniqueness
This compound is unique due to its specific combination of bromine and fluorine substituents on the phenoxy group, coupled with an N-methylacetamide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Biological Activity
2-(4-bromo-3-fluorophenoxy)-N-methylacetamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- IUPAC Name : this compound
- CAS Number : 1491593-59-9
- Molecular Formula : C10H10BrFNO2
- Molecular Weight : 276.10 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the bromine and fluorine substituents enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The acetamide moiety may facilitate interactions with various enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with halogen substitutions have shown enhanced activity against resistant bacterial strains, suggesting that this compound may also possess similar properties.
Compound | Activity | Reference |
---|---|---|
Fascaplysin Derivatives | Anticancer | |
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide | Antibacterial against XDR-S. Typhi |
Anticancer Activity
The anticancer potential of halogenated compounds has been well-documented. The introduction of bromine and fluorine atoms has been associated with increased selectivity towards cancer cells while minimizing toxicity to normal cells. For example, structure-activity relationship (SAR) studies on similar compounds indicate that the selectivity index (SI) improves with specific substitutions, which may also apply to this compound.
Case Studies
- In vitro Studies : A study on brominated phenyl derivatives demonstrated significant cytotoxic effects in various cancer cell lines, indicating the potential for this compound as an anticancer agent.
- Selectivity Index Evaluation : The selectivity index for similar compounds was evaluated, showing that modifications at specific positions led to increased selectivity for tumor cells over non-malignant cells, suggesting a promising therapeutic profile for derivatives like this compound.
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential as a therapeutic agent. In particular, its ability to inhibit certain enzymes involved in inflammatory processes suggests a dual role in both anticancer and anti-inflammatory pathways.
Toxicity Assessments
Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary assessments indicate that while some halogenated derivatives exhibit cytotoxicity at high concentrations, lower doses may be well-tolerated, warranting further investigation into dose-dependent effects.
Properties
IUPAC Name |
2-(4-bromo-3-fluorophenoxy)-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12-9(13)5-14-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZMWKVEZPTFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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